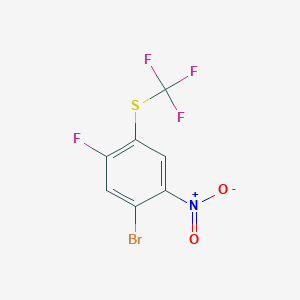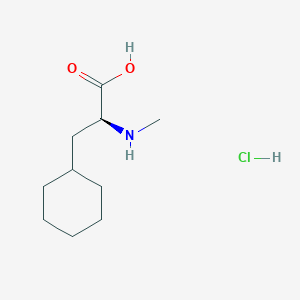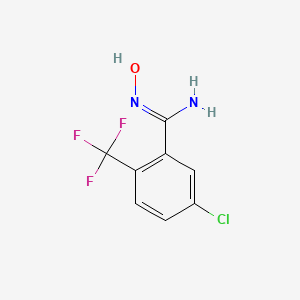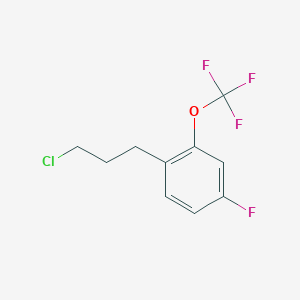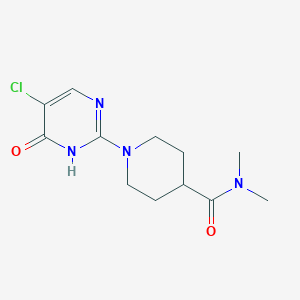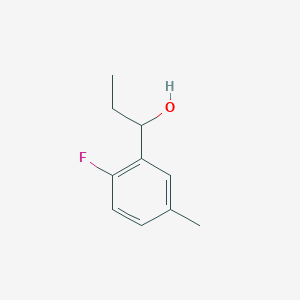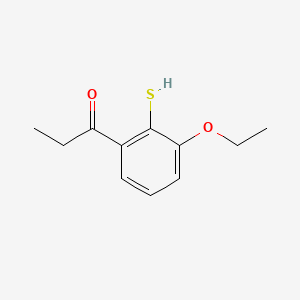
Fmoc-4-phenyl-phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-phenyl-phe-OH, also known as fluorenylmethyloxycarbonyl-4-phenyl-L-phenylalanine, is a derivative of phenylalanine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-phe-OH typically involves the protection of the amino group of 4-phenyl-L-phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting 4-phenyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-4-phenyl-phe-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure. The removal of the Fmoc group results in the formation of the free amino group, which can then participate in further coupling reactions to extend the peptide chain .
Applications De Recherche Scientifique
Fmoc-4-phenyl-phe-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-4-phenyl-phe-OH primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of 4-phenyl-L-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be easily removed under basic conditions, allowing the amino group to participate in peptide coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-4-phenyl-phe-OH but lacks the additional phenyl group.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group instead of a phenyl group.
Fmoc-4-fluoro-L-phenylalanine: Contains a fluoro group instead of a phenyl group.
Uniqueness
This compound is unique due to the presence of an additional phenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding and stability of the peptides, making it a valuable tool in the design of peptide-based drugs and biomaterials .
Propriétés
Formule moléculaire |
C33H30N2O6 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1 |
Clé InChI |
FHGMXAJOAFVNDV-KYJUHHDHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



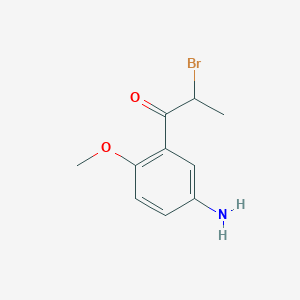
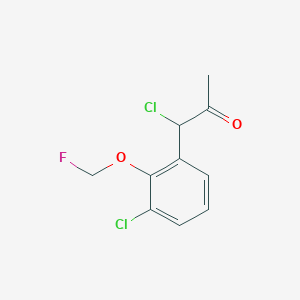
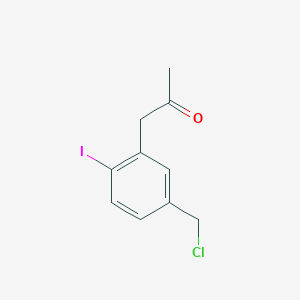
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
